molecular formula C18H20N4O2S2 B2535084 2-(benzo[d]thiazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 2034227-64-8

2-(benzo[d]thiazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

Cat. No.: B2535084
CAS No.: 2034227-64-8
M. Wt: 388.5
InChI Key: JAXORHLUFHAIDP-UHFFFAOYSA-N
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Description

This compound is related to the benzo[d]thiazol-2-ylthio and pyrazol-4-yl groups . It has been mentioned in the context of fluorescence emission and as a key material for making naphthalene .


Synthesis Analysis

The compound has been synthesized and characterized using spectral studies . It’s also related to the Suzuki-Miyaura cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using NMR (1 H and 13 C) spectroscopy, high-resolution mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The compound has been involved in reactions that exhibit good PTP1B inhibitory activity with an IC50 value of 11.17 μM . It also showed good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats .


Physical and Chemical Properties Analysis

The compound has good thermal stability and electrochemical stability . It exhibits green emission in solution and solid thin films due to the ESIPT characteristic .

Scientific Research Applications

Synthesis and Characterization

  • This compound and its derivatives have been synthesized and characterized for various biological activities. For instance, Uma et al. (2017) synthesized derivatives from the condensation of similar compounds, revealing that derivatives with chlorine substituents showed more toxicity to bacteria (Uma, Rajanna, Unnisa, & Saiprakash, 2017).

Antimicrobial and Antioxidant Activities

  • Compounds structurally similar to the one have been synthesized and evaluated for their antimicrobial and antioxidant properties. For instance, Naraboli and Biradar (2017) developed benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, showing potent antimicrobial and good antioxidant activities (Naraboli & Biradar, 2017).

Reactivity and Derivative Synthesis

  • Research by Khalil et al. (2012) focused on the reactivity of similar compounds, leading to the synthesis of various derivative structures like pyrazole, thiazole, and thiophene derivatives (Khalil, Sayed, & Raslan, 2012).

Anticancer Activity

  • Some derivatives have shown promising anticancer activities. Nofal et al. (2014) synthesized benzimidazole–thiazole derivatives, and their cytotoxic activity against cancerous cell lines was noted (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).

Insecticidal Properties

Quantum Calculations and Antimicrobial Activity

  • Fahim and Ismael (2019) studied the reactivity of similar compounds, displaying good antimicrobial activity and highlighting the correlation between experimental and theoretical calculations (Fahim & Ismael, 2019).

Mechanism of Action

The mechanism of action involves excited-state intramolecular proton transfer (ESIPT), which is affected by solvent polarity . The degree of charge transfer gradually increased with an increase in solvent polarity .

Future Directions

The compound has been successfully used as a dopant emitter in organic light-emitting diodes (OLEDs), showing strong emission, low turn-on voltage (3.9-4.8 V), and better EL performance than the ligand . This suggests potential applications in optoelectronics and analytical tools .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S2/c23-17(12-25-18-21-15-6-1-2-7-16(15)26-18)20-13-9-19-22(10-13)11-14-5-3-4-8-24-14/h1-2,6-7,9-10,14H,3-5,8,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXORHLUFHAIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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